molecular formula C9H16ClF2N B6283269 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 2108847-62-5

4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B6283269
CAS No.: 2108847-62-5
M. Wt: 211.7
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Description

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N and a molecular weight of 211.6798464. It is known for its unique bicyclic structure, which includes a difluoromethyl group attached to a bicyclo[2.2.2]octane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
  • 4-(Chloromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
  • 4-(Bromomethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Uniqueness

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties compared to other halomethyl derivatives. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior .

Properties

CAS No.

2108847-62-5

Molecular Formula

C9H16ClF2N

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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